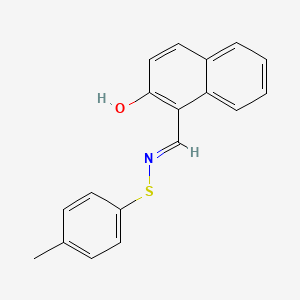
Schembl22022392
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Schembl22022392 is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a synthetic molecule that has been synthesized using a novel synthesis method.
Mechanism of Action
The mechanism of action of Schembl22022392 is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins that are involved in the pathogenesis of various diseases. Schembl22022392 has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. It has also been found to inhibit the activity of p38 MAPK, a protein that is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
Schembl22022392 has been found to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Schembl22022392 has been found to have a low toxicity profile, making it a potential candidate for therapeutic use.
Advantages and Limitations for Lab Experiments
Schembl22022392 has several advantages for lab experiments. It is a synthetic molecule, which means that it can be easily synthesized in large quantities. It has a low toxicity profile, which makes it safe for use in lab experiments. However, one limitation of Schembl22022392 is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of Schembl22022392. One direction is to further investigate its mechanism of action. This could lead to the development of more effective therapeutic agents. Another direction is to study its potential use in the treatment of viral infections, such as COVID-19. Schembl22022392 has been found to have anti-viral properties, and could potentially be used to treat viral infections. Additionally, further studies are needed to determine the safety and efficacy of Schembl22022392 in humans.
Conclusion:
Schembl22022392 is a synthetic molecule that has potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. Schembl22022392 has a low toxicity profile and can be easily synthesized in large quantities. However, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Further studies are needed to determine the safety and efficacy of Schembl22022392 in humans.
Synthesis Methods
Schembl22022392 is a synthetic molecule that has been synthesized using a novel synthesis method. The synthesis method involves the use of a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid. This method has been found to be highly efficient, reproducible, and scalable, making it an ideal method for the synthesis of Schembl22022392.
Scientific Research Applications
Schembl22022392 has been found to have potential therapeutic applications in various fields of medicine. It has been studied extensively for its anti-inflammatory, anti-tumor, and anti-viral properties. Schembl22022392 has been found to inhibit the activity of various enzymes and proteins that are involved in the pathogenesis of various diseases.
properties
IUPAC Name |
1-[(E)-(4-methylphenyl)sulfanyliminomethyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS/c1-13-6-9-15(10-7-13)21-19-12-17-16-5-3-2-4-14(16)8-11-18(17)20/h2-12,20H,1H3/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUAIBHPGDRCFL-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SN=CC2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S/N=C/C2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 135443632 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

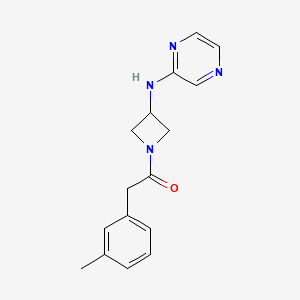
![8-(4-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2694828.png)
![N-(4-ethoxyphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2694829.png)
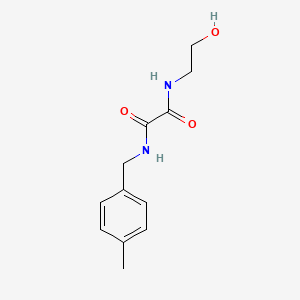
![[4-(Fluoromethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B2694831.png)
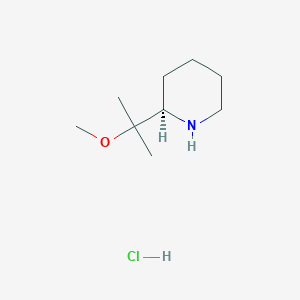

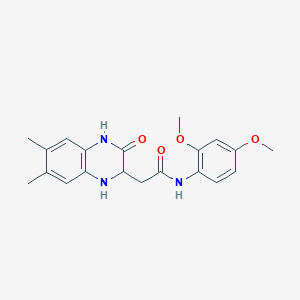
![3-Cyclopropyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine](/img/structure/B2694839.png)
![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzohydrazide](/img/structure/B2694840.png)
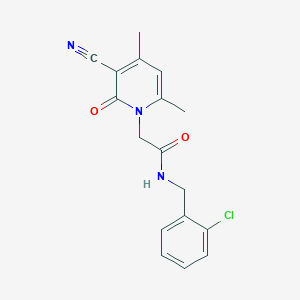
![N-{5-ethyl-3-[(3-fluorophenyl)(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B2694842.png)
![tert-butyl N-[(4S)-3,3-dimethylpiperidin-4-yl]carbamate](/img/structure/B2694843.png)
![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2694844.png)